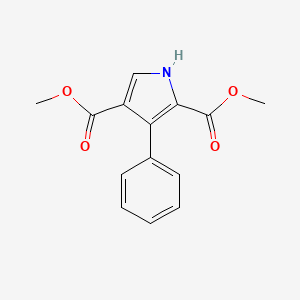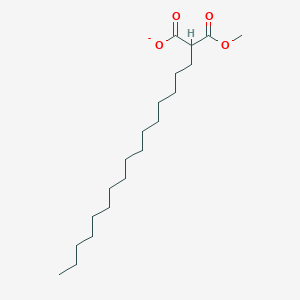
2-(Methoxycarbonyl)octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)octadecanoate can be synthesized through the esterification of stearic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to around 60-70°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes are designed to maximize yield and efficiency while minimizing waste. The use of high-purity stearic acid and methanol, along with optimized reaction conditions, ensures the production of high-quality methyl stearate .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxycarbonyl)octadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to stearic acid and methanol.
Transesterification: It can react with other alcohols to form different esters.
Oxidation: Under specific conditions, it can be oxidized to form various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed
Hydrolysis: Stearic acid and methanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions.
Scientific Research Applications
2-(Methoxycarbonyl)octadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and biodegradable plastics.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)octadecanoate involves its interaction with lipid membranes and enzymes. It can be hydrolyzed by esterases to release stearic acid and methanol, which can then participate in various metabolic pathways. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: Another fatty acid ester with similar properties but derived from palmitic acid.
Ethyl stearate: An ester of stearic acid with ethanol, exhibiting similar chemical behavior but different physical properties.
Methyl oleate: An ester derived from oleic acid, with a similar structure but containing a double bond in the fatty acid chain.
Uniqueness
2-(Methoxycarbonyl)octadecanoate is unique due to its specific chain length and saturation, which confer distinct physical and chemical properties. Its high melting point and stability make it particularly useful in applications requiring solid or semi-solid materials .
Properties
CAS No. |
53633-31-1 |
|---|---|
Molecular Formula |
C20H37O4- |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
2-methoxycarbonyloctadecanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19(21)22)20(23)24-2/h18H,3-17H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
FALIQVJUFLUBRC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


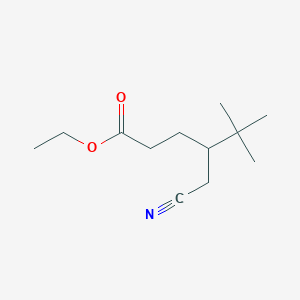
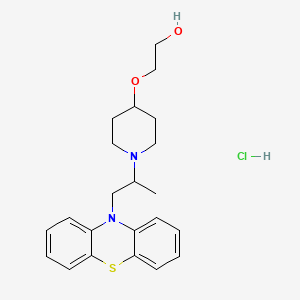
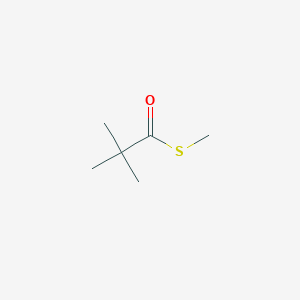
![8,8-Dimethyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B14652918.png)



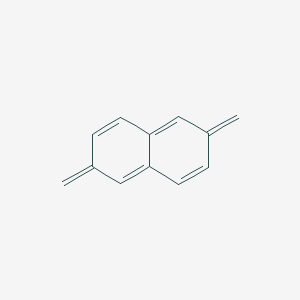
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
![N-[(Piperazin-1-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14652951.png)
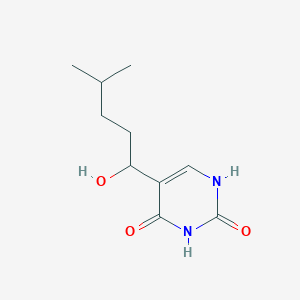
![Ethanone, 1-[4-(dodecyloxy)-2-hydroxyphenyl]-](/img/structure/B14652958.png)
![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
